molecular formula C4H3ClN2O2S B13120297 2-Chloropyrimidine-4-sulfinicacid

2-Chloropyrimidine-4-sulfinicacid

Cat. No.: B13120297
M. Wt: 178.60 g/mol
InChI Key: CIYITYCJDVJXSI-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-sulfinicacid is a chemical compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrimidine-4-sulfinicacid typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with chlorine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloropyrimidine-4-sulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloropyrimidine-4-sulfinicacid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloropyrimidine-4-sulfinicacid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropyrimidine-4-sulfinicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfinic acid group provides additional reactivity compared to other chlorinated pyrimidines, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C4H3ClN2O2S

Molecular Weight

178.60 g/mol

IUPAC Name

2-chloropyrimidine-4-sulfinic acid

InChI

InChI=1S/C4H3ClN2O2S/c5-4-6-2-1-3(7-4)10(8)9/h1-2H,(H,8,9)

InChI Key

CIYITYCJDVJXSI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1S(=O)O)Cl

Origin of Product

United States

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